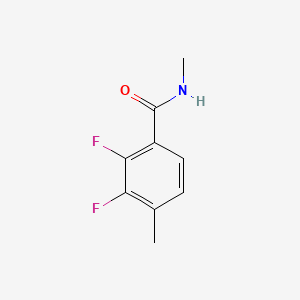

2,3-difluoro-N,4-dimethylbenzamide

Description

Overview of N-Substituted Benzamides in Chemical Sciences

N-substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom bearing one or two substituent groups. This structural motif is a versatile building block in organic synthesis and is present in a multitude of biologically active molecules. nist.gov

The study of benzamide (B126) and its derivatives dates back to the 19th century, with benzamide itself being the simplest amide derivative of benzoic acid. sigmaaldrich.com Initially, research focused on fundamental synthesis and reactivity. However, the 20th century saw a surge in interest as the therapeutic potential of substituted benzamides was recognized. Compounds like sulpiride, an antipsychotic and antidepressant, highlighted the importance of this chemical class, spurring further exploration into their synthesis and structure-activity relationships. nih.gov Modern synthetic methods now allow for the efficient creation of a vast library of N-substituted benzamides, often through the straightforward reaction of an activated carboxylic acid with an amine, facilitating extensive research into their properties and applications. mdpi.comresearchgate.netindexcopernicus.com

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide array of pharmacological activities. researchgate.net These include applications as anticancer agents (e.g., histone deacetylase inhibitors), anti-inflammatory compounds, and modulators of neurotransmitter receptors. researchgate.netnih.gov For instance, certain benzamide derivatives are investigated as inhibitors of the cell division protein FtsZ in bacteria, showcasing their potential as antimicrobial agents. nih.gov Others have been designed as antagonists for the PD-1/PD-L1 pathway, a key target in cancer immunotherapy. nih.gov The utility of the benzamide core extends to materials science, where its structural rigidity and capacity for hydrogen bonding can be exploited in the design of novel polymers and functional materials.

The Role of Fluorine Substitution in Aromatic Systems within Chemical Research

The incorporation of fluorine into organic molecules is a powerful strategy in modern chemical design. tandfonline.com Fluorine's unique properties, such as its small size and high electronegativity, can profoundly alter a molecule's physical, chemical, and biological characteristics. chemxyne.comacs.org

The specific position of fluorine atoms on the benzamide scaffold is critical and can lead to different outcomes. For example, placing fluorine on the N-aryl ring versus the benzoyl ring can have distinct effects on the molecule's properties. In some cases, ortho-fluorine substitution has been shown to suppress disorder in molecular crystals. evitachem.com The strategic placement of fluorine is a key consideration in drug design, where it can be used to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. chemxyne.comacs.org For instance, fluorinated benzamides are studied for their potential as pharmaceutical agents and as tools to investigate the effects of fluorination on biological activity. evitachem.com

Specific Academic Relevance of 2,3-Difluoro-N,4-dimethylbenzamide

While not extensively documented in peer-reviewed literature, the academic relevance of this compound can be inferred from its structural components. The molecule combines a difluorinated benzene ring, a methyl group on the ring, and a methyl group on the amide nitrogen.

The 2,3-difluoro substitution pattern on the benzene ring is of particular interest. The presence of two adjacent fluorine atoms creates a distinct electronic environment. The 1,2-difluorobenzene (B135520) moiety is known for its chemical inertness and use as a non-coordinating solvent in electrochemical studies due to its high dielectric constant. wikipedia.orgdtic.mil This stability, conferred by the strong C-F bonds, suggests that this compound could serve as a stable chemical building block.

The N-methyl and 4-methyl substitutions further modulate the compound's properties. The N-methyl group prevents the formation of intermolecular N-H---O hydrogen bonds that are characteristic of secondary amides, which would influence its crystal packing and solubility. The 4-methyl group (a tolyl moiety) adds steric bulk and alters the electronic nature of the aromatic ring through its electron-donating effect, contrasting with the electron-withdrawing effect of the fluorine atoms.

The combination of these features makes this compound a subject of academic interest for several reasons:

Synthetic Chemistry: It can be used as a scaffold to build more complex molecules, leveraging the unique reactivity of the difluorinated aromatic ring.

Medicinal Chemistry: As a fragment in drug discovery, its properties (stability, polarity, steric profile) could be valuable for designing new therapeutic agents. The benzamide core is a known pharmacophore, and the specific substitutions provide a unique variation for structure-activity relationship (SAR) studies.

Materials Science: The compound's polarity and stability might be useful in the development of specialized polymers or liquid crystals.

Below are the key identification and physicochemical properties of the compound.

Table 1: Compound Identification for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉F₂NO |

| Molecular Weight | 185.17 g/mol |

| Canonical SMILES | CC1=C(C(=C(C=C1)C(=O)NC)F)F |

| Standard InChI | InChI=1S/C9H9F2NO/c1-5-3-4-6(9(13)12-2)8(11)7(5)10/h3-4H,1-2H3,(H,12,13) |

| Standard InChI Key | DXUPSOUDGYRRSA-UHFFFAOYSA-N |

Data sourced from Vulcanchem. vulcanchem.com

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 2.1 (estimated) |

| Melting Point | 85–90°C (predicted) |

| Solubility | Moderate in polar organic solvents (e.g., DMSO, ethanol) |

Data sourced from Vulcanchem. vulcanchem.com

Rationale for Focusing on this Specific Structural Motif

The N,4-dimethyl substitution pattern further refines the molecule's characteristics. The N,N-dimethyl group on the amide is a common feature in many pharmaceuticals that can influence solubility and metabolic stability. The methyl group at the 4-position of the phenyl ring can also play a role in fine-tuning the molecule's interaction with its biological target, potentially fitting into a specific hydrophobic pocket within a protein.

Key Structural Features and Their Potential Impact

| Structural Motif | Potential Influence |

|---|---|

| 2,3-Difluoro Pattern | Modulates electronic properties, enhances metabolic stability, influences molecular conformation, and can improve binding affinity to target proteins. tandfonline.comnih.gov |

| N,N-Dimethylamide | Affects solubility, metabolic pathways, and receptor interactions. |

| 4-Methyl Group | Provides a point for hydrophobic interactions and can enhance target specificity. |

Current Gaps and Future Directions in Benzamide-Based Research

Despite the extensive research into benzamide derivatives, significant opportunities for discovery remain. A primary gap in the field is the incomplete systematic evaluation of all possible substitution patterns on the benzamide scaffold. While certain fluorinated isomers have been extensively studied, many, including specific multifluorinated arrangements, remain less explored, leaving gaps in our understanding of their structure-activity relationships.

Future research in this area is poised to advance in several key directions:

Expansion of Chemical Libraries: There is a clear need to synthesize and characterize a wider array of benzamide derivatives with diverse substitution patterns. This includes a more thorough exploration of various fluorination motifs to build comprehensive structural and physicochemical databases. These libraries would serve as a valuable resource for future screening and development efforts.

Advanced Biological Screening: Novel benzamide compounds should be subjected to broad biological screening against a variety of therapeutic targets. This includes enzymes like glucokinase, which is relevant to diabetes, and receptors such as dopamine (B1211576) and serotonin (B10506) receptors for neurological disorders. nih.govnih.gov Such screening could uncover unexpected biological activities and new therapeutic applications.

Computational and Predictive Modeling: The use of computational tools, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking, is becoming increasingly vital. nih.gov These methods can predict the biological activity of unsynthesized compounds, helping to prioritize synthetic targets and accelerate the discovery of potent and selective molecules. nih.gov

Exploration in Materials Science: The influence of fluorination on crystal packing and the suppression of disorder suggests potential applications for fluorinated benzamides in materials science. osti.govacs.org Future work could explore their use in the development of novel polymers or crystalline materials with tailored thermal, electronic, or mechanical properties.

Illustrative Spectroscopic Data

While comprehensive, peer-reviewed experimental data for this compound is not widely published, the following table provides predicted spectroscopic data based on the analysis of structurally similar compounds. rsc.orgrsc.orgorganicchemistrydata.org This data serves as an illustrative example for characterization purposes.

| Spectroscopy | Predicted Data for this compound |

| ¹H NMR | Aromatic Protons: Signals expected in the δ 7.0-7.5 ppm range, showing complex splitting due to fluorine and proton coupling. N-Dimethyl Protons: A singlet expected around δ 2.9-3.1 ppm. 4-Methyl Protons: A singlet expected around δ 2.3-2.5 ppm. |

| ¹³C NMR | Carbonyl (C=O): A signal expected in the δ 165-170 ppm range. Fluorinated Aromatic Carbons: Signals expected between δ 110-160 ppm, exhibiting splitting due to C-F coupling. N-Dimethyl Carbons: Signals expected around δ 35-40 ppm. 4-Methyl Carbon: A signal expected around δ 20-22 ppm. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (C9H9F2NO). |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9F2NO |

|---|---|

Molecular Weight |

185.17 g/mol |

IUPAC Name |

2,3-difluoro-N,4-dimethylbenzamide |

InChI |

InChI=1S/C9H9F2NO/c1-5-3-4-6(9(13)12-2)8(11)7(5)10/h3-4H,1-2H3,(H,12,13) |

InChI Key |

DXUPSOUDGYRRSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)NC)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Difluoro N,4 Dimethylbenzamide and Analogues

Established and Emerging Synthetic Routes to Benzamide (B126) Derivatives

The formation of the amide bond in benzamide derivatives can be achieved through several reliable and well-documented synthetic pathways. These methods have been refined over decades to improve yields, reduce reaction times, and enhance substrate scope.

Classical Amidation Reactions and Their Mechanistic Insights

Classical amidation reactions remain fundamental in organic synthesis due to their reliability and broad applicability. These methods typically involve the coupling of a carboxylic acid or its activated derivative with an amine.

The direct condensation of a substituted benzoic acid, such as 2,3-difluoro-4-methylbenzoic acid, with an amine like methylamine represents the most straightforward approach to forming the corresponding benzamide. However, this direct reaction requires high temperatures to drive off the water formed as a byproduct, and is often inefficient without the use of a catalyst. sciepub.comyoutube.com

To overcome these limitations, various coupling reagents and catalysts have been developed. Boron-based compounds, for instance, have been shown to effectively catalyze the dehydrative amidation of benzoic acids with aromatic amines under milder conditions. asianpubs.org The use of reagents like B(OCH2CF3)3 can facilitate the amidation of a wide range of carboxylic acids and amines, including N-protected amino acids, with high efficiency. acs.org Another approach involves the use of titanium(IV) chloride (TiCl4) to mediate the condensation, providing moderate to excellent yields for a variety of substrates. nih.gov

Table 1: Examples of Reagents for Direct Amidation of Benzoic Acids

| Reagent/Catalyst | Typical Conditions | Advantages |

| Boric Acid | Toluene, reflux | Simple, readily available catalyst. sciepub.comasianpubs.org |

| B(OCH2CF3)3 | MeCN, 80 °C | High conversions, wide substrate scope. acs.org |

| TiCl4 | Pyridine, 85 °C | Good yields, preserves stereochemistry. nih.gov |

The mechanism of these catalyzed reactions generally involves the activation of the carboxylic acid by the catalyst, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

A more reactive approach to benzamide synthesis involves the conversion of the substituted benzoic acid into a more electrophilic species, most commonly an acid chloride. commonorganicchemistry.com For the synthesis of 2,3-difluoro-N,4-dimethylbenzamide, 2,3-difluoro-4-methylbenzoic acid would first be reacted with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form 2,3-difluoro-4-methylbenzoyl chloride. commonorganicchemistry.comucla.edu

This highly reactive acid chloride is then treated with the desired amine, in this case, methylamine, to readily form the amide bond. commonorganicchemistry.comyoutube.comorgosolver.com This reaction is typically performed at room temperature in the presence of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly employed. commonorganicchemistry.com

The mechanism of this reaction proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. youtube.comorgosolver.com Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen atom by the base, yielding the final amide product. youtube.com

Advanced Catalytic Approaches in N-Substituted Benzamide Synthesis

In recent years, there has been a significant shift towards the development of more efficient and environmentally benign catalytic methods for amide bond formation. These advanced approaches often offer higher atom economy and avoid the use of stoichiometric activating agents.

Transition metal catalysis has emerged as a powerful tool for the synthesis of N-substituted benzamides. researchgate.net These methods can enable amide formation under milder conditions and with greater functional group tolerance compared to classical methods. For instance, palladium-catalyzed multicomponent reactions have been developed for the one-pot synthesis of N-substituted quinazolin-4(3H)-ones, which are derived from benzamides. mdpi.com

Furthermore, transition metal catalysts can be employed in the oxidative amidation of aldehydes and amines, providing an alternative route to benzamides. researchgate.net This approach is valued for its atom economy and adherence to green chemistry principles. researchgate.net Advances have also been made in the transition-metal-catalyzed C-H bond oxygenation of amides, which allows for the direct functionalization of the amide structure. thieme-connect.com Late transition metals like gold and palladium are particularly useful for hydroamination and hydroamidation reactions. acs.org

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ucla.edu In the context of benzamide synthesis, this translates to developing methods that are more atom-economical, use less hazardous solvents and reagents, and generate benign byproducts. ucla.edu

One greener approach to benzamide synthesis is the direct amidation of benzoic acid and an amine, where the only byproduct is water. ucla.edu This method avoids the use of hazardous reagents like thionyl chloride and chlorinated solvents. ucla.edu Solvent-free and activation-free conditions for N-benzoylation have also been reported, further enhancing the environmental friendliness of the synthesis. figshare.com The use of deep eutectic solvents (DES) as both the reaction medium and a reactant is another innovative green strategy that can offer high yields and simplified work-up procedures. nih.gov

Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles

| Synthetic Route | Key Features | Environmental Impact |

| Classical Acid Chloride Method | Use of SOCl2, chlorinated solvents, and a base. | Generates hazardous byproducts (SO2, HCl) and waste. ucla.edu |

| Direct Amidation (uncatalyzed) | High temperatures required. | Energy-intensive. |

| Catalytic Direct Amidation | Uses a catalyst (e.g., boric acid), often in a recyclable solvent. | Reduced waste, milder conditions. sciepub.com |

| Solvent-free Synthesis | Reactions are run without a solvent. | Eliminates solvent waste. figshare.com |

Multistep Synthetic Pathways for Complex Fluorinated Benzamides

The construction of complex benzamides, particularly those with multiple fluorine substituents, typically involves multistep reaction sequences. These pathways are designed to build the molecule logically, installing the desired functional groups in a controlled manner to avoid unwanted side reactions and ensure high yields of the target compound.

Incorporating multiple fluorine atoms onto an aromatic ring is a significant challenge in synthetic chemistry due to the unique reactivity of fluorine. The chosen strategy often depends on the availability of starting materials and the desired regiochemistry. One dominant approach in drug discovery is the use of pre-fluorinated building blocks. nih.gov This involves starting with a commercially available or synthesized molecule that already contains the desired difluoro pattern.

Alternatively, late-stage fluorination can be employed, where fluorine atoms are introduced towards the end of the synthetic sequence. This can involve direct C-H fluorination using transition metal catalysts or radical processes, though these methods can sometimes suffer from a lack of regioselectivity. nih.gov For patterns like the 2,3-difluoro substitution, electrophilic fluorination of a suitably activated precursor is a viable strategy. A comparison of common electrophilic fluorinating agents highlights the variety of reagents available for such transformations.

Table 1: Comparison of Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Typical Reaction Conditions | Notes |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Aprotic solvents (e.g., CH3CN), often with a catalyst | Widely used, solid, and relatively stable |

| Selectfluor® | F-TEDA-BF4 | Polar solvents (e.g., CH3CN, H2O) | Highly reactive, effective for various substrates |

| Perchloryl fluoride (B91410) | FClO3 | Gaseous reagent, requires careful handling | Historically used, less common now due to safety concerns |

Once the 2,3-difluoro-4-methylbenzene core is established, the next crucial step is the formation of the N-methylbenzamide functionality. A common synthetic route starts with 2,3-difluoro-4-methylbenzoic acid. This carboxylic acid precursor must be "activated" to react with methylamine to form the amide bond.

A standard laboratory method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive 2,3-difluoro-4-methylbenzoyl chloride can then be treated with methylamine to yield this compound.

Alternatively, direct coupling methods can be used, which avoid the isolation of the acyl chloride. These methods utilize peptide coupling reagents to facilitate the amide bond formation directly from the carboxylic acid and amine.

A plausible synthetic pathway is outlined below:

Halogenation: Start with a difluorotoluene precursor and introduce a bromine atom at the desired position via electrophilic aromatic substitution to form 1-bromo-2,3-difluoro-4-methylbenzene.

Carboxylation: Convert the bromo-derivative to a Grignard reagent, followed by quenching with carbon dioxide to produce 2,3-difluoro-4-methylbenzoic acid.

Amide Formation: Activate the carboxylic acid (e.g., by converting to the acyl chloride) and subsequently react it with methylamine to form the final product, this compound.

Regioselective Synthesis of Fluoro- and Methyl-Substituted Benzamides

Achieving the correct arrangement of substituents on the benzene (B151609) ring—regioselectivity—is paramount. The electronic properties of the substituents and the reaction conditions must be carefully managed to direct incoming groups to the desired positions.

The substitution pattern of an aromatic ring is largely governed by the directing effects of the substituents already present. An analysis of small molecule active pharmaceutical ingredients reveals a strong preference for substitution patterns that are easily accessible through electrophilic aromatic substitution (SEAr), such as 1,2-, 1,4-, and 1,2,4-substitution. chemrxiv.org The 1,2,3,4-pattern seen in this compound is less common and often requires more sophisticated synthetic strategies. chemrxiv.org

To achieve this specific pattern, a sequence of reactions is necessary, where the directing effects of the substituents are leveraged at each step. For instance, starting with a methyl group (an ortho-, para-director) and fluorine atoms (ortho-, para-directors with deactivating effects) requires a carefully planned sequence of halogenation, nitration, reduction, and other transformations to build the desired arrangement. Boron-directed cycloadditions represent a modern approach for achieving high regiocontrol in the synthesis of fluoroalkyl-substituted arenes under mild conditions. nih.gov

Purification and Isolation Methodologies in Academic Synthesis

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the target compound, such as its polarity, solubility, and crystallinity.

Standard techniques used in an academic setting include:

Crystallization: This is an effective method for purifying solid compounds. A suitable solvent is chosen in which the compound is soluble at high temperatures but less soluble at low temperatures. The presence of fluorine atoms can sometimes suppress disorder in crystals, potentially making crystallization a more effective purification technique for fluorinated compounds compared to their non-fluorinated analogues. acs.org

Column Chromatography: This is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through it. It is widely used to isolate pure compounds from complex reaction mixtures.

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases (e.g., an organic solvent and water). A specialized technique, fluorous solid-phase extraction, can be particularly useful for separating fluorine-rich compounds. nih.gov

The purity of the final isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Table 2: Summary of Common Purification Techniques

| Technique | Principle of Separation | Best Suited For |

|---|---|---|

| Recrystallization | Differential solubility at varying temperatures | Crystalline solids |

| Column Chromatography | Differential adsorption to a stationary phase | Most organic compounds, complex mixtures |

| Liquid-Liquid Extraction | Differential solubility in immiscible solvents | Separating compounds with different polarities or acid/base properties |

| Distillation | Differences in boiling points | Volatile liquids |

Recrystallization Techniques for Benzamide Crystallization

Recrystallization is a widely utilized technique for the purification of solid organic compounds based on the principle of differential solubility. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization of the desired compound while the impurities remain dissolved in the solvent.

The choice of solvent is paramount for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at room temperature. Furthermore, the solvent should not react with the compound and should be sufficiently volatile to be easily removed from the purified crystals. For benzamide and its derivatives, a range of solvents and solvent systems have been employed.

Research Findings on Recrystallization of Benzamide Analogues:

In a study on the synthesis of 4-fluoro-2-methylbenzoic acid, a related fluorinated aromatic acid that can be a precursor to benzamides, recrystallization was performed using solvents like toluene, benzene, ethyl acetate, or chloroform google.com. Another example involves the purification of 2-amino-5-cyano-N,3-dimethylbenzamide, where the final product is obtained as a solid, implying a crystallization or precipitation step is feasible google.com.

The general procedure for recrystallization involves dissolving the crude benzamide in a minimal amount of a hot solvent. If colored impurities are present, activated charcoal may be added to the hot solution to adsorb them, followed by hot filtration to remove the charcoal and any insoluble impurities. The hot, saturated filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are subsequently collected by filtration, washed with a small amount of cold solvent, and dried.

| Compound Type | Recrystallization Solvent/System | General Observations |

|---|---|---|

| Benzamides / Fluorobenzamides | Water, Ethanol, Water-Ethanol mixtures | Effective for growing single crystals and general purification acs.org. |

| Fluorinated Benzoic Acids | Toluene, Benzene, Ethyl Acetate, Chloroform | Suitable for the purification of precursors to fluorinated benzamides google.com. |

| Substituted Benzamides | Ethanol | Used for recrystallizing synthesized azo dyes containing a benzoic acid moiety rasayanjournal.co.in. |

Chromatographic Separation Methods

Chromatography is a powerful purification technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the purification of this compound and its analogues, both column chromatography and High-Performance Liquid Chromatography (HPLC) are applicable methods.

Column Chromatography:

Column chromatography is a preparative technique used to isolate and purify compounds from a mixture. A solid adsorbent, typically silica gel or alumina, is used as the stationary phase, packed into a glass column. The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent or mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, thus enabling separation.

Research Findings on Column Chromatography of Benzamide Analogues:

In the synthesis of various substituted benzamides, column chromatography is a frequently reported purification method. For instance, in the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, the crude product was purified by column chromatography using a mixed solvent system of petroleum ether and ethyl acetate (1:10) as the eluent google.com. Similarly, the purification of a fluorinated bi(1,2,5-oxadiazole) derivative was achieved using silica gel column chromatography with a carbon tetrachloride/chloroform (2:1, v/v) eluent mdpi.com. These examples suggest that a normal-phase chromatography setup with silica gel as the stationary phase and a mobile phase consisting of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or chloroform) is a viable strategy for the purification of this compound. The polarity of the eluent is typically optimized to achieve good separation of the target compound from its impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is an analytical and preparative technique that offers higher resolution and faster separation times compared to traditional column chromatography. It utilizes high pressure to force the mobile phase through a column packed with a stationary phase of very small particle size. For the analysis and purification of fluorinated compounds, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water.

Fluorinated stationary phases have also been developed and can offer unique selectivity for the separation of fluorinated compounds. The retention of compounds on these phases is influenced by both the hydrophobic character of the analyte and its fluorine content.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Compound Type |

|---|---|---|---|

| Column Chromatography | Silica Gel | Petroleum Ether : Ethyl Acetate (1:10) | 2-amino-5-chloro-N,3-dimethylbenzamide google.com |

| Column Chromatography | Silica Gel Merck 60 | Carbon Tetrachloride : Chloroform (2:1, v/v) | 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide mdpi.com |

| HPLC | Reversed-Phase (e.g., C18, C8) | Acetonitrile/Water, Methanol/Water | General for fluorinated compounds |

| HPLC | Fluorinated Phases | Acetonitrile/Water, Methanol/Water | Specific for fluorinated compounds |

Advanced Spectroscopic and Crystallographic Methodologies in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the atomic arrangement and chemical environment. For 2,3-difluoro-N,4-dimethylbenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete assignment of its structure.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and methyl protons are observed. Due to the restricted rotation around the amide C-N bond, a phenomenon common in N,N-disubstituted amides, the N-methyl protons can appear as two separate singlets. rsc.orgreddit.com For N,N-dimethylbenzamide, these singlets appear around 2.96 ppm and 3.10 ppm. rsc.org The aromatic methyl group (at position C4) is expected to produce a single sharp peak, typically in the range of 2.2 to 2.4 ppm, similar to related methyl-substituted benzamides. rsc.org

The aromatic region of the spectrum is more complex due to spin-spin coupling between the protons and the adjacent fluorine atoms. The two aromatic protons will appear as multiplets. Their chemical shifts and coupling constants (J-values) are critical for confirming the substitution pattern. For instance, in 2,4-difluorotoluene, the proton at C3 shows a chemical shift of approximately 6.71-6.75 ppm, while the proton at C5 appears around 7.08 ppm, with a characteristic proton-fluorine coupling constant (JHF) of about 9.5 Hz. chemicalbook.com A similar pattern of shifts and couplings would be expected for this compound's aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H (C5-H) | ~7.0-7.3 | Multiplet | Coupled to C6-H and F-3. |

| Aromatic-H (C6-H) | ~7.1-7.4 | Multiplet | Coupled to C5-H and F-2. |

| N-CH₃ | ~2.9-3.1 | Two Singlets | Due to restricted amide bond rotation. rsc.orgreddit.com |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. docbrown.info Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, signals are expected for the carbonyl carbon, the aromatic carbons, and the two methyl carbons. The carbonyl carbon (C=O) of a benzamide (B126) typically resonates in the downfield region, around 168-172 ppm. rsc.org The N-methyl carbons usually appear in the range of 35-40 ppm, and like their proton counterparts, may show two distinct peaks due to hindered rotation. rsc.org The aromatic C4-methyl carbon signal is expected at approximately 20-22 ppm. rsc.org

The aromatic carbons exhibit complex signals due to C-F coupling. The carbons directly bonded to fluorine (C2 and C3) will show large one-bond coupling constants (¹JCF) and will be significantly shifted. Other aromatic carbons will display smaller two- or three-bond C-F couplings. For comparison, in N,4-dimethylbenzamide, the aromatic carbons appear at distinct shifts, providing a basis for predicting the spectrum. spectrabase.com The presence of fluorine atoms generally causes the directly attached carbons to shift downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O | 168-172 | Carbonyl carbon. rsc.org |

| C1 | 135-138 | Aromatic carbon attached to the amide group. |

| C2 | 148-152 (d, ¹JCF) | Aromatic carbon attached to fluorine. |

| C3 | 148-152 (d, ¹JCF) | Aromatic carbon attached to fluorine. |

| C4 | 138-142 | Aromatic carbon attached to the methyl group. |

| C5 | 124-128 | Aromatic CH. |

| C6 | 120-124 | Aromatic CH. |

| N-CH₃ | 35-40 | May appear as two distinct peaks. rsc.org |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is exceptionally sensitive for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at C2 and one for the fluorine at C3.

The chemical shifts of these fluorine atoms are sensitive to their electronic environment. Aromatic fluorine atoms typically resonate in a range between -110 and -180 ppm. sigmaaldrich.com In N-(2,3-difluorophenyl)-2-fluorobenzamide, the fluorine signals were observed at -139 and -147 ppm, which provides a reasonable estimate for the title compound. mdpi.com These two fluorine nuclei will be coupled to each other, resulting in a doublet for each signal, with a characteristic ³JFF coupling constant. Furthermore, each fluorine signal will exhibit additional couplings to nearby protons, particularly the adjacent aromatic protons, which helps to confirm their position on the benzene (B151609) ring. mdpi.com

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all signals and confirming the molecular structure by mapping out the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the two aromatic protons (H5 and H6), confirming their adjacent relationship on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for piecing together the molecular puzzle. Key expected correlations include:

From the N-methyl protons to the carbonyl carbon (C=O) and the aromatic carbon C1.

From the aromatic C4-methyl protons to the aromatic carbons C3, C4, and C5.

From the aromatic proton H5 to carbons C1, C3, C4, and C6.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. americanpharmaceuticalreview.comcurrentseparations.com The spectra are characterized by absorption bands corresponding to specific bond vibrations (stretching, bending, etc.). For this compound, the spectra would show characteristic bands for the amide group, the aromatic ring, and the methyl groups.

Key expected vibrational bands include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl groups, appearing just below 3000 cm⁻¹.

Amide I (C=O stretching): A strong, prominent band between 1630 and 1680 cm⁻¹. nih.gov

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-F stretching: Strong absorptions typically in the 1100-1300 cm⁻¹ region.

C-N stretching: Found in the 1300-1400 cm⁻¹ range.

Interpretation of Amide I and Amide II Bands

The amide bands in the IR spectrum are particularly diagnostic for the amide functional group. nih.gov

Amide I Band: This is one of the most intense and useful bands in the spectrum of an amide. It arises primarily from the C=O stretching vibration and is typically observed in the range of 1630–1680 cm⁻¹. nih.gov Its exact position is sensitive to the molecular environment, including electronic effects of substituents and hydrogen bonding. For a tertiary amide like this compound, this band is expected to be sharp and strong.

Amide II Band: The Amide II band, typically found around 1550 cm⁻¹, is a characteristic feature of primary and secondary amides. It results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govresearchgate.net Since this compound is a tertiary amide, it lacks an N-H bond. Consequently, the Amide II band is absent from its IR spectrum, which is a key distinguishing feature from primary or secondary amides. quiz-maker.com Instead, a band associated with the tertiary amide C-N stretching mode is observed, often at a lower frequency.

Analysis of C-F Stretching Frequencies

The carbon-fluorine (C-F) stretching vibrations in infrared (IR) and Raman spectroscopy are highly characteristic and provide valuable information about the fluorinated aromatic ring of this compound. The positions of these bands are sensitive to the electronic environment and the presence of other substituents on the benzene ring. Aromatic C-F stretching bands are typically observed in the region of 1100-1400 cm⁻¹. For related difluoro-substituted benzamide derivatives, these stretching frequencies are key indicators of the fluorine substitution pattern.

Theoretical Validation of Vibrational Spectra

To complement experimental spectroscopic data, theoretical calculations are employed to predict the vibrational frequencies of this compound. nih.gov Density Functional Theory (DFT) methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used for this purpose. nih.gov These calculations provide a theoretical vibrational spectrum that can be compared with the experimental IR and Raman spectra. This comparison aids in the definitive assignment of the observed vibrational modes, including the C-F stretching frequencies, and confirms the optimized molecular geometry. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can also be analyzed using techniques like Natural Bond Orbital (NBO) analysis. nih.gov

Mass Spectrometry (MS) in Molecular Mass Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, providing crucial confirmation of its chemical formula. For this compound, mass spectrometric analysis will show a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound with high accuracy. This technique can differentiate between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula. The high mass accuracy, typically within a few parts per million (ppm), is a critical component of structural elucidation. nih.gov

Fragmentation Pattern Analysis

In addition to determining the molecular mass, mass spectrometry provides information about the compound's structure through analysis of its fragmentation pattern. When the molecular ion of this compound is subjected to fragmentation, a characteristic pattern of daughter ions is produced. The analysis of these fragments helps to piece together the different components of the molecule, further confirming the proposed structure. For instance, the cleavage of the amide bond would likely result in characteristic fragment ions corresponding to the difluoro-tolyl group and the dimethylamine (B145610) moiety.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise arrangement of atoms in the crystal lattice can be determined. nih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Conformation

The data obtained from SCXRD allows for the precise determination of the molecular geometry and conformation of this compound in the solid state. This includes the planarity of the benzene ring, the orientation of the amide group relative to the ring, and the positions of the fluorine and methyl substituents. For a related compound, N,4-dimethylbenzamide, the dihedral angle between the amide group and the benzene ring was determined to be 13.8 (2)°. nih.gov In the crystal structure of N,4-dimethylbenzamide, molecules are linked by intermolecular N-H···O hydrogen bonds, forming a one-dimensional network. nih.gov Similar analyses for this compound would reveal its specific conformational preferences and intermolecular packing in the crystalline state.

Analysis of Intermolecular Interactions

The stability and physical properties of a crystalline solid are dictated by the network of intermolecular interactions within its lattice. For a molecule like this compound, a detailed analysis would focus on identifying and characterizing hydrogen bonds and π-π stacking interactions.

π-π Stacking: The presence of the fluorinated benzene ring suggests the likelihood of π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-deficient σ-framework of an adjacent ring. The arrangement can be parallel-displaced or T-shaped. In similar fluorinated benzamides, π-π stacking is a common feature, often organizing the molecules into columns or herringbone patterns. The centroid-to-centroid distances between stacked rings, typically in the range of 3.5 to 4.4 Å, are a key parameter in quantifying these interactions.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular contacts within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest atom nucleus inside the surface (di) and outside the surface (de) is calculated. These values are normalized by the van der Waals radii of the respective atoms, creating a dnorm map that highlights regions of close contact.

For this compound, the Hirshfeld surface would reveal the specific atoms involved in intermolecular interactions.

Red spots on the dnorm surface indicate contacts shorter than the sum of the van der Waals radii, representing the strongest interactions, such as hydrogen bonds.

Blue regions represent contacts longer than the van der Waals sum.

White areas denote contacts approximately equal to the van der Waals radii.

Complementary to the 3D surface, 2D fingerprint plots are generated by plotting di against de. These plots provide a quantitative summary of the different types of intermolecular contacts. Each type of interaction (e.g., H···H, H···F/F···H, H···O/O···H, C···H/H···C) appears as a distinct region on the plot, and the percentage contribution of each contact to the total Hirshfeld surface area can be calculated. In related molecular crystals, H···H contacts typically account for the largest surface area, reflecting the abundance of hydrogen atoms on the molecular periphery. The relative contributions of other contacts, like H···F and H···O, provide direct insight into the hierarchy and importance of the specific interactions governing the crystal packing.

Below is a hypothetical data table illustrating the kind of quantitative data derived from a Hirshfeld surface analysis for a molecule like this compound, based on analyses of similar compounds.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 35.0 - 40.0 |

| H···F / F···H | 15.0 - 20.0 |

| H···O / O···H | 10.0 - 15.0 |

| C···H / H···C | 12.0 - 18.0 |

| C···C | 3.0 - 5.0 |

| Other | Balance |

This table is illustrative and based on typical values for similar organic molecules.

Crystal Packing and Supramolecular Assembly

For a substituted benzamide, the interplay between hydrogen bonding and π-π stacking would define the supramolecular architecture. For instance, C-H···O interactions might form one-dimensional chains or discrete dimers. These primary structures would then be organized into a three-dimensional network through weaker interactions, including π-π stacking that links the chains or dimers together. The specific substitution pattern on the phenyl ring, including the fluorine and methyl groups, introduces subtle steric and electronic effects that can lead to significantly different packing motifs even among isomers. The ultimate goal of this analysis is to understand how molecular recognition at the atomic and group level translates into the macroscopic properties of the crystal.

Computational and Theoretical Investigations of 2,3 Difluoro N,4 Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure, geometry, and properties of molecules. For a compound like 2,3-difluoro-N,4-dimethylbenzamide, these computational methods would be invaluable in understanding its fundamental characteristics.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict the reactivity of chemical species. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.gov The energies and shapes of the HOMO and LUMO of this compound would be calculated using DFT.

The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack.

Table 5: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.0 to -7.0 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Note: These energy values are hypothetical and serve as an illustration of the data that would be obtained from FMO analysis.

HOMO-LUMO Energy Gap and Chemical Reactivity

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. researchgate.net For benzamide (B126) derivatives, the HOMO is typically localized on the phenyl ring, while the LUMO is often distributed over the amide group. sci-hub.se The introduction of electron-withdrawing fluorine atoms and electron-donating methyl groups to the benzamide structure would be expected to modulate these energy levels.

If computational studies were performed on this compound, the HOMO-LUMO energy gap would be calculated, likely using Density Functional Theory (DFT) methods. The resulting data would resemble the illustrative table below.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 (Illustrative) |

| ELUMO | -1.20 (Illustrative) |

| Energy Gap (ΔE) | 5.30 (Illustrative) |

Local and Global Reactivity Descriptors

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. sci-hub.se For this compound, these descriptors would be calculated to predict its reactivity trends.

| Descriptor | Value (Illustrative) |

|---|---|

| Electronegativity (χ) | 3.85 eV |

| Chemical Potential (μ) | -3.85 eV |

| Global Hardness (η) | 2.65 eV |

| Global Softness (S) | 0.38 eV-1 |

| Electrophilicity Index (ω) | 2.79 eV |

Local reactivity descriptors, such as Fukui functions, would further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Donor-Acceptor Interactions (NBO Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and conjugative interactions within a molecule. wikipedia.org It provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals, and quantifies the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. wikipedia.orgrsc.org The stabilization energy (E(2)) associated with these interactions is a measure of their strength.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map displays regions of different electrostatic potential on the molecule's surface using a color scale. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. uni-muenchen.de Green and yellow denote regions of neutral potential.

For this compound, an MEP analysis would likely show a region of high negative potential around the carbonyl oxygen of the amide group, making it a likely site for interaction with electrophiles or for hydrogen bonding. tandfonline.com The fluorine atoms would also contribute to the electrostatic potential due to their high electronegativity. The aromatic ring would exhibit a complex potential landscape influenced by the various substituents.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials have applications in technologies such as optical switching and data storage. researchgate.net Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These properties describe how the molecule's charge distribution is distorted by an external electric field. Molecules with large dipole moments, extended π-conjugation, and significant intramolecular charge transfer often exhibit enhanced NLO properties.

A computational study of this compound would involve calculating these NLO parameters. The presence of the aromatic ring and the polar amide group suggests that the molecule could possess NLO activity. The calculated values would be compared to those of known NLO materials to assess its potential in this area.

| NLO Property | Value (Illustrative) |

|---|---|

| Polarizability (α) | 2.5 x 10-23 esu |

| First-Order Hyperpolarizability (β) | 5.0 x 10-30 esu |

Thermochemical Properties Determination

Theoretical calculations can provide valuable data on the thermochemical properties of a molecule, such as its heat of formation, heat capacity, and entropy. nih.govacs.org These properties are crucial for understanding the molecule's stability and for modeling its behavior under different temperature and pressure conditions. These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies obtained from DFT calculations. For benzamide and its derivatives, experimental and computational studies have been conducted to determine their thermodynamic properties. acs.orgnist.gov

| Thermochemical Property | Value (Illustrative) |

|---|---|

| Heat of Formation (ΔHf°) | -250 kJ/mol |

| Heat Capacity (Cp) | 200 J/mol·K |

| Entropy (S°) | 400 J/mol·K |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion, MD simulations can provide insights into the conformational dynamics, solvation effects, and interactions of a molecule with its environment. tandfonline.com

For this compound, an MD simulation could be used to study its behavior in different solvents, providing information on its solvation structure and dynamics. tandfonline.com It could also be used to investigate its conformational flexibility, particularly the rotation around the C-N amide bond and the phenyl-carbonyl bond. Such simulations are essential for understanding how the molecule behaves in a realistic, dynamic environment.

Conformational Dynamics of this compound

Computational studies on benzamide derivatives reveal that their conformational dynamics are significantly influenced by the nature and position of substituents on the aromatic ring. For this compound, the presence of a fluorine atom at the ortho- (position 2) and meta- (position 3) positions, along with methyl groups on the nitrogen and at the para- (position 4) position, dictates its three-dimensional structure.

While direct conformational analysis of this compound is not extensively documented in the reviewed literature, insights can be drawn from analogous structures. For instance, computational analyses of 2,6-difluorobenzamide (B103285) derivatives show that the presence of ortho-fluorine atoms induces non-planarity. nih.gov In these molecules, the carboxamide group is twisted out of the plane of the aromatic ring. nih.gov A study on 2,6-difluoro-3-methoxybenzamide (B3025189) calculated a dihedral angle of -27° between the carboxamide and the aromatic ring for the isolated molecule. nih.gov This non-planarity is a result of steric repulsion between the ortho-substituent and the amide group.

Conversely, in simpler structures like N,4-dimethyl-benzamide, where steric hindrance at the ortho-position is absent, the molecule is more planar. The crystal structure of N,4-dimethyl-benzamide shows a relatively small dihedral angle of 13.8° between the amide group and the benzyl (B1604629) ring. nih.gov Given the presence of the ortho-fluoro group in this compound, it is expected to adopt a non-planar conformation, likely with a significant dihedral angle between the benzoyl and amide moieties, similar to other ortho-substituted benzamides. nih.gov The 4-methyl group is not expected to introduce significant steric hindrance that would alter this primary conformational feature.

| Compound Analogue | Ortho-Substituent(s) | Dihedral Angle (Amide vs. Ring) | Reference |

| 2,6-Difluoro-3-methoxybenzamide | F | -27° (calculated) | nih.gov |

| N,4-Dimethyl-benzamide | H | 13.8° (crystal structure) | nih.gov |

| 3-Methyl-N-(4-methyl-phenyl)benzamide | H | 30.24° (crystal structure) | nih.gov |

Solvent Effects on Molecular Behavior

The behavior of molecules in solution can differ significantly from the gas phase due to interactions with solvent molecules. Computational studies often employ models like the self-consistent reaction field (SCRF) theory to investigate these solvent effects. nih.gov These models account for the polarity of the solvent and its influence on the conformational equilibria and spectral properties of the solute. nih.gov

For polar molecules like benzamides, the solvent environment plays a crucial role. The amide group has a significant dipole moment, and its interactions with polar solvents can stabilize certain conformations over others. Ab initio studies on related amides have shown that increasing the polarity of the solvent can lead to changes in molecular geometry and vibrational spectra, which is consistent with an increased weight of the dipolar resonance structure of the amide group. nih.gov

Structure-Activity/Property Relationship (SAR/SPR) Studies from a Theoretical Perspective

Theoretical studies are instrumental in understanding how the structural features of a molecule like this compound relate to its chemical properties and potential activity. By analyzing the electronic and steric contributions of its constituent parts, a structure-property relationship can be established.

Influence of Fluorine Atoms on Electronic Properties

The presence of two fluorine atoms at positions 2 and 3 of the benzamide ring significantly lowers the electron density of the aromatic system. This fluorination can lower the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dntb.gov.ua Studies on fluorinated aromatic compounds have shown that fluorination can decrease the band gap, which is the energy difference between the HOMO and LUMO. researchgate.netelpub.ru For example, one study on benzamide derivatives noted that fluorination reduced the calculated band gap from 4.47 eV to 3.34 eV. researchgate.net This modification of frontier molecular orbitals is critical as it affects the molecule's reactivity, stability, and spectroscopic properties.

Furthermore, the electronic effects of fluorine can influence the acidity (pKa) of nearby functional groups and modulate non-covalent interactions, such as hydrogen bonding. dntb.gov.ua The electron-withdrawing nature of fluorine can enhance the hydrogen-bond-donating capacity of the amide N-H group, a factor that can be crucial for molecular recognition and binding affinity.

| Property | Influence of Fluorine Substitution |

| Electronegativity | High, leading to strong inductive electron withdrawal. |

| C-F Bond | Highly polarized and strong. |

| Aromatic Ring | Reduces electron density. |

| Frontier Orbitals | Lowers HOMO and LUMO energy levels, potentially reducing the energy gap. researchgate.netdntb.gov.ua |

| Acidity (pKa) | Can lower the pKa of nearby acidic protons. |

Steric and Electronic Effects of N,4-Dimethyl Substitution

The N,4-dimethyl substitution pattern introduces both steric and electronic modifications that work in concert with the difluoro substituents.

N-Methyl Group: The methyl group attached to the amide nitrogen has distinct effects.

Steric Effect: The N-methyl group adds steric bulk around the amide bond. In conjunction with the ortho-fluorine atom, it contributes to the twisting of the amide group out of the plane of the phenyl ring. Studies on related N,N-dimethylbenzamides show that the orientation of the aminocarbonyl group is highly sensitive to steric repulsions. researchgate.net

Electronic Effect: The nitrogen atom's lone pair can participate in resonance with the carbonyl group. The methyl group is weakly electron-donating, which can slightly increase the electron density on the nitrogen, affecting its basicity and nucleophilicity. quiz-maker.com

4-Methyl Group: The methyl group at the para-position of the benzene (B151609) ring primarily exerts an electronic effect.

The combination of these substitutions—the powerful electron-withdrawing difluoro groups, the sterically influential N-methyl group, and the electron-donating 4-methyl group—results in the unique conformational and electronic profile of this compound.

Reactivity and Reaction Mechanisms of 2,3 Difluoro N,4 Dimethylbenzamide

Amide Bond Reactivity and Stability

The reactivity of the amide bond in 2,3-difluoro-N,4-dimethylbenzamide is a critical aspect of its chemical profile. The stability of this bond under various conditions dictates its persistence and transformation in chemical reactions.

The hydrolysis of benzamides, which involves the cleavage of the amide bond to form a carboxylic acid and an amine, can proceed under both acidic and basic conditions. allen.inlibretexts.org The specific mechanism is highly dependent on the reaction environment.

Under acidic conditions, the process typically begins with the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. allen.inlibretexts.org This leads to the formation of a tetrahedral intermediate. Following a proton transfer to the nitrogen atom, the carbon-nitrogen bond cleaves, releasing an amine and a protonated carboxylic acid. libretexts.org For benzamides like N-methylbenzamide and N,N-dimethylbenzamide, the mechanism can vary with acid concentration. In relatively dilute strong acids, the reaction involves the O-protonated amide reacting with two water molecules in the rate-determining step. researchgate.net However, in more concentrated acids (e.g., above 60% H2SO4), a different, faster mechanism takes over, which may involve a second proton transfer to the O-protonated intermediate, leading to the formation of an acylium ion. researchgate.net

The stability of this compound is influenced by the electronic effects of its substituents. The two fluorine atoms on the benzene (B151609) ring are strongly electron-withdrawing, which can impact the reactivity of the amide group.

Generally, amides are susceptible to hydrolysis under acidic or alkaline conditions. researchgate.net However, studies on related fluorinated compounds, such as N-triflylbenzamides, have shown that these molecules can exhibit considerable stability. For instance, certain N-triflylbenzamides are stable in dilute aqueous solutions and even in 0.5 M aqueous NaOH. nih.govnih.gov Their degradation in 0.5 M aqueous HCl is reported to be very slow, occurring over weeks. nih.gov The stability of fluorinated benzamides can be significantly high; for example, pentafluoro N-triflylbenzamide showed less than 5% degradation over 24 hours under conditions that degraded other substituted benzamides by about 50%. nih.gov

While direct stability data for this compound is not extensively documented, the principles observed in similar fluorinated structures suggest a degree of stabilization. The electron-withdrawing nature of the fluorine atoms could potentially influence the equilibrium of the protonation step in acid hydrolysis and the susceptibility of the carbonyl carbon to nucleophilic attack in base hydrolysis. In strongly basic solutions, N,N'-bis(triflyl)benzimidamides have been shown to hydrolyze to the more base-stable N-triflylbenzamide, indicating the relative stability of the benzamide (B126) structure under these conditions. nih.gov

Functionalization of the Benzene Ring

The benzene ring of this compound possesses several substituents that direct and influence its reactivity towards further functionalization. These substituents are the C1-amide group (-CON(CH₃)₂), two fluorine atoms at C2 and C3, and a methyl group at C4.

Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on the benzene ring. byjus.com The reaction proceeds through a two-step mechanism: the formation of a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. uci.edu The rate and position of this substitution are governed by the electronic properties of the substituents already present on the ring.

In this compound, the directing effects are as follows:

-CON(CH₃)₂ (Amide group): This group is deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. uci.edu

-F (Fluoro groups): Halogens are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate. uci.edu

-CH₃ (Methyl group): This alkyl group is activating and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects.

Nucleophilic aromatic substitution (SNAr) is a key reaction for highly substituted and electron-poor aromatic rings. masterorganicchemistry.comwikipedia.org This reaction is viable when strong electron-withdrawing groups are positioned ortho or para to a good leaving group, such as a halide. wikipedia.orgnumberanalytics.com The mechanism involves the attack of a nucleophile on the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.com

The benzene ring in this compound is substituted with two fluorine atoms, which can act as leaving groups in SNAr reactions. masterorganicchemistry.com The ring is rendered electron-deficient by the two fluorine atoms and the electron-withdrawing amide group, making it a potential candidate for SNAr.

Reactivity of C2-F: The fluorine at the C2 position is ortho to the deactivating amide group. This arrangement is favorable for SNAr, as the electron-withdrawing group can stabilize the negative charge of the Meisenheimer intermediate through resonance.

Reactivity of C3-F: The fluorine at the C3 position is meta to the amide group. Electron-withdrawing groups in the meta position are less effective at stabilizing the intermediate, making SNAr at this position significantly slower than at the ortho or para positions. masterorganicchemistry.com

Therefore, a nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the fluoride (B91410) ion. The presence of multiple electron-withdrawing groups generally increases the rate of SNAr reactions. libretexts.org

Reactions at the Amide Nitrogen and Methyl Groups

Reactions can also be targeted at the substituents of the molecule. For this compound, this includes the N-methyl groups of the amide and the C4-methyl group on the ring.

The N,N-dimethylamide functionality is generally stable. While N-methylation is a common reaction for primary and secondary amides, the tertiary nature of the amide in this compound makes further alkylation at the nitrogen atom unlikely. nih.govorganic-chemistry.org However, the groups attached to the nitrogen can sometimes participate in reactions. For instance, studies on N,N-dimethylbenzamide derivatives have shown that reactions can occur with various reagents. For example, N,N-dimethylbenzamide diethylmercaptole reacts with active methylene (B1212753) compounds and can undergo cyclization reactions with reagents like ethylenediamine (B42938) and 2-aminoethanol. researchgate.net These reactions, however, involve a modified carbonyl group and may not be directly applicable to the parent amide under normal conditions.

The methyl group on the nitrogen and the methyl group on the aromatic ring are generally unreactive. However, under specific and often harsh conditions, they could potentially undergo reactions such as free-radical halogenation, although selectivity would be a significant challenge, especially for the ring's methyl group, given the multiple reactive sites on the molecule.

Derivatization Strategies at the Amide Nitrogen

The amide nitrogen in this compound is tertiary, which limits the types of derivatization possible compared to primary or secondary amides. Direct N-H functionalization is not possible. However, derivatization can be conceived through reactions that involve the cleavage of the N-methyl or N-aryl bond, although these are generally high-energy processes.

One potential, albeit challenging, strategy for derivatization at the amide nitrogen involves demethylation. This would yield the corresponding secondary amide, 2,3-difluoro-4-methyl-N-methylbenzamide, which could then be subjected to a variety of N-alkylation or N-arylation reactions. Reagents that can effect N-demethylation of tertiary amides are often harsh and can include certain Lewis acids or oxidizing agents, which might also interact with the fluorinated aromatic ring.

Another theoretical approach could involve the complete hydrolysis of the amide bond to give 2,3-difluoro-4-methylbenzoic acid and dimethylamine (B145610). The resulting carboxylic acid could then be re-functionalized with a different amine to generate a new amide derivative. This two-step process offers a versatile route to a wide range of analogs.

While direct derivatization of the tertiary amide nitrogen is limited, the presence of the N-methyl group does offer a potential handle for specific reactions, as discussed in the following section.

Reactivity of the Methyl Groups in the Aromatic Ring and on Nitrogen

The two methyl groups in this compound exhibit distinct reactivities.

Aromatic Methyl Group (at C4): The methyl group at the C4 position of the benzene ring is susceptible to oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation would yield 2,3-difluoro-N-methylbenzamide-4-carboxylic acid. Furthermore, this benzylic methyl group can undergo free-radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, to afford the corresponding bromomethyl derivative. This derivative can then serve as a versatile intermediate for further functionalization through nucleophilic substitution reactions.

N-Methyl Group: The methyl group attached to the amide nitrogen is generally less reactive than the aromatic methyl group. However, it can be involved in certain transformations. As mentioned previously, N-demethylation is a possibility, though it requires specific and often harsh conditions. In some contexts, particularly in the presence of strong bases, the protons on the N-methyl group could be abstracted to form a transient carbanionic species, which could then react with electrophiles. However, the acidity of these protons is low, making this a less common reaction pathway.

The reactivity of these methyl groups can be summarized in the following table:

| Methyl Group Position | Potential Reactions | Reagents/Conditions | Resulting Functional Group |

| Aromatic (C4) | Oxidation | KMnO₄, H₂CrO₄ | Carboxylic acid |

| Aromatic (C4) | Free-radical Halogenation | NBS, Radical Initiator | Bromomethyl |

| Amide Nitrogen (N) | Demethylation | Strong Lewis acids or oxidizing agents | Secondary Amide (N-H) |

| Amide Nitrogen (N) | Deprotonation (less common) | Very strong bases | N-methyl carbanion |

Stereoselectivity in Reactions Involving the Compound

Stereoselectivity in reactions involving this compound is an important consideration, particularly due to the potential for atropisomerism, a form of axial chirality.

Atropisomerism in Benzamide Derivatives

Atropisomerism arises from restricted rotation around a single bond, leading to the existence of stable, separable enantiomers. In benzamide derivatives, hindered rotation around the aryl-carbonyl (Ar-CO) bond or the carbonyl-nitrogen (CO-N) bond can give rise to atropisomers. For this compound, the key bond to consider for potential atropisomerism is the Ar-CO bond. The presence of a substituent at the 2-position of the benzene ring (the fluorine atom) and the N,N-disubstituted amide group create a sterically hindered environment that can restrict free rotation.

The barrier to rotation is influenced by the size of the ortho-substituent and the substituents on the amide nitrogen. In the case of this compound, the fluorine at the 2-position is relatively small. However, the cumulative steric effect of the 2-fluoro and 3-fluoro groups, combined with the N-methyl and the aromatic ring of the benzamide itself, could potentially lead to a significant rotational barrier. If this barrier is high enough (typically > 20-23 kcal/mol at room temperature), stable atropisomers may be isolable.

The existence of stable atropisomers in related N,N-disubstituted benzamides has been documented, particularly with bulkier ortho-substituents. While there are no specific studies on atropisomerism in this compound, the structural features suggest that this is a phenomenon that should be considered, especially in derivatives where larger groups might be introduced at the ortho-position or on the amide nitrogen.

Mechanistic Rationales for Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound will be influenced by the chiral elements present in the molecule or in the reagents. dcu.ie If the compound exists as a pair of stable atropisomers, any reaction at a prochiral center could proceed with diastereoselectivity, leading to a mixture of diastereomeric products in unequal amounts.

For instance, if a reaction were to create a new stereocenter in the molecule, the pre-existing axial chirality could direct the approach of the incoming reagent. This is known as diastereoselective synthesis. The rationale for the observed stereochemical outcome would be based on minimizing steric interactions in the transition state. The incoming reagent would preferentially attack from the less hindered face of the molecule, as dictated by the spatial arrangement of the atropisomeric benzamide.

In the absence of stable atropisomers (i.e., if the rotational barrier is low), any stereoselectivity would have to be induced by an external chiral source, such as a chiral catalyst, reagent, or solvent. In such cases, the mechanism would involve the formation of diastereomeric transition states, with the energy difference between them determining the enantiomeric excess of the product. The fluorinated benzene ring and the amide group could play a role in coordinating with a chiral catalyst, thereby influencing the stereochemical course of the reaction.

Understanding the mechanistic rationale for stereochemical outcomes requires a detailed analysis of the transition state geometries, often aided by computational modeling. academie-sciences.fr Factors such as the conformation of the amide group, the orientation of the aromatic ring, and the specific interactions with the reagents or catalysts would all need to be considered.

Applications of 2,3 Difluoro N,4 Dimethylbenzamide in Chemical Research

Role as an Intermediate in Organic Synthesis